AGN 191976
Description
AGN 191976 is a synthetic thromboxane A2 (TXA2) mimetic belonging to the class of 9,11-cyclic carbonate derivatives of prostaglandin F2α (PGF2α). It was developed as a selective agonist of thromboxane (TP) receptors, with potent vasoconstrictive and platelet-aggregatory activities. Notably, AGN 191976 has demonstrated ocular hypotensive properties, making it a candidate for glaucoma research .
Propriétés
Numéro CAS |
159359-94-1 |
|---|---|
Formule moléculaire |
C21H34O6 |
Poids moléculaire |
382.497 |
Nom IUPAC |
(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |
Clé InChI |
CVQLYMOSZQTFDP-NFUXFLSFSA-N |
SMILES |
O=C(O)CCC/C=C\C[C@H]1[C@@]2([H])OC(O[C@@](C2)([H])[C@@H]1CC[C@@H](O)CCCCC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN 191976 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Pharmacological Properties :
- Mechanism : Binds selectively to TP receptors, mimicking the effects of thromboxane A2, a key mediator of vascular tone and platelet activation.
- Potency: Exhibits nanomolar-range EC50 values in smooth muscle contraction assays (e.g., 0.32 nM in rat aorta) .
- Therapeutic Potential: Investigated for intraocular pressure (IOP) reduction, though its TP receptor activity complicates systemic tolerability .
Comparison with Structurally and Functionally Similar Compounds
AGN 191976 is part of a series of 9,11-cyclic carbonate derivatives. Its closest analogs include AGN 192093 and the benchmark TP agonist U-46619 . Below is a detailed comparative analysis:
AGN 191976 vs. AGN 192093
Both compounds share structural homology but exhibit divergent pharmacological profiles:
| Parameter | AGN 191976 | AGN 192093 |
|---|---|---|
| EC50 in Rat Aorta | 0.32 ± 0.08 nM | 1.30 ± 0.53 nM |
| EC50 in Human Myometrium | 0.45 ± 0.12 nM (pregnant donors) | 2.10 ± 0.76 nM (pregnant donors) |
| Platelet Aggregation | Potent agonist (EC50 = 16.3 nM) | Weak agonist (EC50 > 10 µM) |
| Receptor Subtype Selectivity | TP receptor (smooth muscle and platelet) | TP receptor (smooth muscle-selective) |
Key Findings :
AGN 191976 vs. U-46619
U-46619, a widely used TXA2 analog, serves as a reference compound:
| Parameter | AGN 191976 | U-46619 |
|---|---|---|
| EC50 in Rat Aorta | 0.32 ± 0.08 nM | 3.50 ± 1.20 nM |
| EC50 in Human Myometrium | 0.45 ± 0.12 nM | 5.80 ± 1.90 nM |
| Platelet Aggregation | Comparable potency (EC50 = 16.3 nM) | EC50 = 18.5 nM |
| Receptor Cross-Reactivity | Minimal at DP, EP1, EP3, FP, IP receptors | Moderate cross-reactivity at EP3 receptors |
Functional Implications :
- AGN 191976’s higher potency in smooth muscle highlights its utility in studying TP receptor-mediated vascular effects .
- Unlike U-46619, AGN 191976’s selectivity reduces confounding effects from non-TP receptors, enhancing experimental precision .
Research Implications and Clinical Relevance
- Ocular Hypotension : AGN 191976’s IOP-lowering effects are mediated via TP receptors, though its systemic vasoconstrictive activity limits therapeutic use .
- Receptor Subtyping : The differential activity of AGN 191976 and AGN 192093 supports the existence of TP receptor subtypes, informing drug design for conditions like hypertension and thrombosis .
- Comparative Limitations : AGN 192093’s platelet inactivity makes it a tool for isolating vascular TP receptor effects, whereas AGN 191976 remains valuable for studying platelet aggregation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
